molecular formula C10H16N2 B3363344 2-(1-aminoethyl)-N,N-dimethylaniline CAS No. 1019606-43-9

2-(1-aminoethyl)-N,N-dimethylaniline

Cat. No.: B3363344
CAS No.: 1019606-43-9
M. Wt: 164.25
InChI Key: CCKNJZLEZJEYDL-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline moiety substituted with a 1-aminoethyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with an appropriate alkylating agent. One common method is the reaction of N,N-dimethylaniline with ethylene oxide in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another synthetic route involves the reductive amination of N,N-dimethylaniline with acetaldehyde in the presence of a reducing agent such as sodium borohydride. This method also provides good yields and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(1-aminoethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s aromatic amine structure allows it to participate in electron transfer reactions, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-aminoethyl)pyridine
  • 2-(1-aminoethyl)phenol
  • N,N-dimethylaniline

Uniqueness

2-(1-aminoethyl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(1-aminoethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKNJZLEZJEYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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